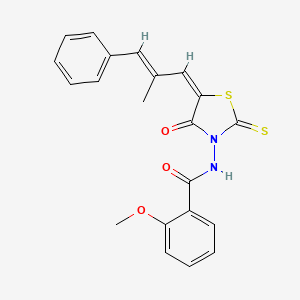
2-methoxy-N-((E)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-N-((E)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide is a useful research compound. Its molecular formula is C21H18N2O3S2 and its molecular weight is 410.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Introduction
The compound 2-methoxy-N-((E)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide, known for its complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H24N2O5S2, with a molecular weight of 472.6 g/mol. Its structure includes a thiazolidinone core, which is often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H24N2O5S2 |
| Molecular Weight | 472.6 g/mol |
| CAS Number | 868152-79-8 |
Anticancer Activity
Research indicates that compounds with thiazolidinone structures often exhibit anticancer properties . The mechanism typically involves:
- Induction of Apoptosis : Many thiazolidinones can trigger programmed cell death in cancer cells by activating caspase pathways.
- Inhibition of Cell Proliferation : Studies show that this compound can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells.
For instance, a study reported that similar thiazolidinone derivatives demonstrated significant antiproliferative activity with IC50 values ranging from 1.2 µM to 5.3 µM against different cancer cell lines .
Antimicrobial Activity
The compound also exhibits antimicrobial properties , particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for derivatives similar to this compound have been reported as follows:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 16 |
| Enterococcus faecalis | 8 |
| Escherichia coli | 32 |
These results suggest that modifications in the thiazolidinone structure can enhance antimicrobial efficacy .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is attributed to its ability to inhibit pro-inflammatory cytokines and modulate immune responses. This activity is crucial for treating conditions like rheumatoid arthritis and other inflammatory diseases.
Study on Anticancer Properties
In a recent study published in MDPI, researchers synthesized a series of thiazolidinone derivatives, including variants similar to our compound, and evaluated their anticancer activity against several cell lines. The most potent derivative exhibited an IC50 value of 3.1 µM against MCF-7 cells, indicating strong antiproliferative effects .
Study on Antimicrobial Activity
Another investigation focused on the antimicrobial activity of thiazolidinone derivatives against various bacterial strains. The study found that specific modifications in the structure significantly enhanced antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis .
属性
IUPAC Name |
2-methoxy-N-[(5E)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S2/c1-14(12-15-8-4-3-5-9-15)13-18-20(25)23(21(27)28-18)22-19(24)16-10-6-7-11-17(16)26-2/h3-13H,1-2H3,(H,22,24)/b14-12+,18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKWWHLXAQVPSQ-FBRLRESOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C/2\C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














